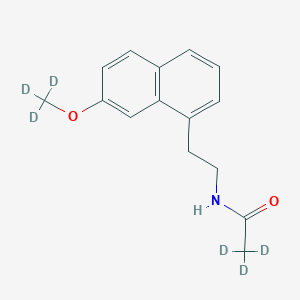
Agomelatine-d6
Overview
Description
Agomelatine-d6 is a deuterated form of agomelatine, an atypical antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Agomelatine itself is known for its unique pharmacological profile, acting as an agonist at melatonin MT1 and MT2 receptors and as an antagonist at serotonin 5-HT2C receptors .
Mechanism of Action
Target of Action
Agomelatine-d6, structurally similar to melatonin, primarily targets melatonin MT1 and MT2 receptors and serotonin-2C (5-HT2C) receptors . The melatonin receptors are involved in the regulation of circadian rhythms, while the 5-HT2C receptors play a role in mood regulation .
Mode of Action
This compound acts as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of this compound are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of this compound translate into a synergistic action .
Biochemical Pathways
The synergistic action of this compound leads to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways . These include an increase in trophic factors, synaptic remodeling, and glutamate signaling . Key targets in these pathways include early genes and kinases .
Pharmacokinetics
This compound undergoes extensive first-pass hepatic metabolism and displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . A semiphysiological pharmacokinetic model with parallel first-order absorption and a well-stirred liver compartment adequately described the data . The estimated IIV and interoccasion variability of the intrinsic clearance of agomelatine were 130.8% and 28.5%, respectively .
Result of Action
The molecular and cellular effects of this compound include increases in hippocampal proliferation, maturation, and survival . This is achieved through modulation of multiple cellular pathways, including an increase in trophic factors, synaptic remodeling, and glutamate signaling . The key targets of these pathways include early genes and kinases .
Action Environment
This compound resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Environmental factors that influence the compound’s action, efficacy, and stability include the presence of melatonin and serotonin receptors, as well as the individual’s circadian rhythms .
Biochemical Analysis
Biochemical Properties
Agomelatine-d6, like Agomelatine, interacts with melatonin MT1 and MT2 receptors as an agonist and with 5-HT2C receptors as an antagonist . The interaction of Agomelatine with these receptors at the cellular level leads to a synergistic action that modulates multiple cellular pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase hippocampal proliferation, maturation, and survival through the modulation of multiple cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with melatonin MT1 and MT2 receptors and 5-HT2C receptors . As an agonist of melatonin receptors and an antagonist of 5-HT2C receptors, this compound exerts its effects at the molecular level, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, research on Agomelatine suggests that its effects can change over time
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Studies on Agomelatine have shown that its effects can vary with different dosages
Metabolic Pathways
Agomelatine has been found to be involved in several metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agomelatine-d6 involves several steps, starting from ethyl 2-(7-methoxynaphthalen-1-yl)acetate. The process includes the preparation of the intermediate N-formyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)formamide. This intermediate is then subjected to further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using low-cost reagents under mild reaction conditions to ensure high yields and product quality. The process typically includes steps like heating the reaction mixture, cooling, and extracting the product using solvents like methylene chloride .
Chemical Reactions Analysis
Types of Reactions: Agomelatine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups in the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more stable forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Agomelatine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of agomelatine.
Biology: Helps in understanding the biological effects of deuterium substitution on pharmacokinetics and pharmacodynamics.
Medicine: Investigated for its potential to improve the therapeutic profile of agomelatine by enhancing its metabolic stability.
Industry: Utilized in the development of more stable and effective antidepressant formulations
Comparison with Similar Compounds
Melatonin: Shares the melatonergic activity but lacks the serotonin receptor antagonism.
Ramelteon: Another melatonin receptor agonist, primarily used for sleep disorders.
Tasimelteon: Similar to ramelteon, used for non-24-hour sleep-wake disorder.
Uniqueness of Agomelatine-d6: this compound is unique due to its dual action on melatonin and serotonin receptors, which provides a synergistic effect in treating depression and anxiety. The deuterium substitution further enhances its metabolic stability, potentially leading to improved therapeutic outcomes .
Properties
IUPAC Name |
2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



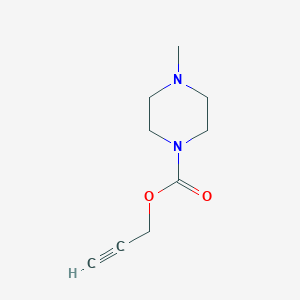
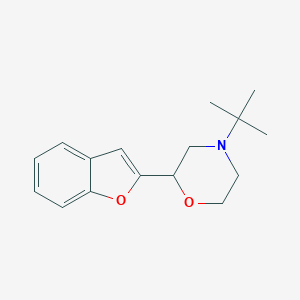
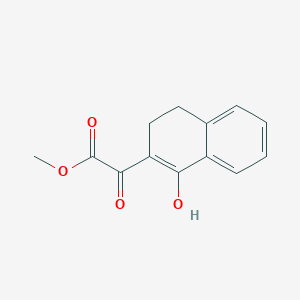
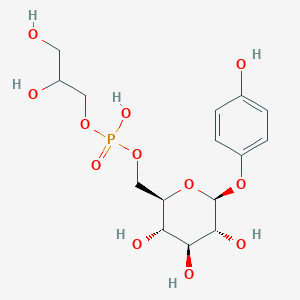
![Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B48784.png)
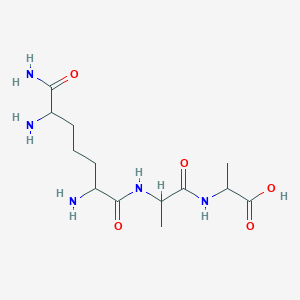
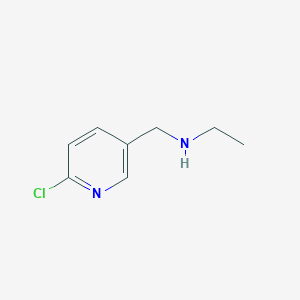


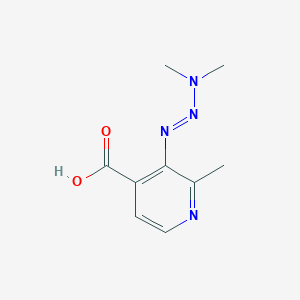
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
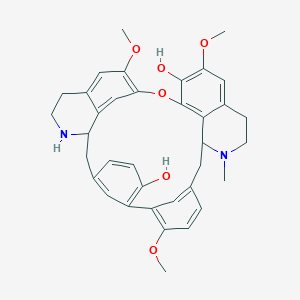
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
